molecular formula C16H17NO B12856271 [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol

[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol

Cat. No.: B12856271
M. Wt: 239.31 g/mol
InChI Key: OZHONUGJWHPOHV-UHFFFAOYSA-N
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Description

[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol is a tetrahydroisoquinoline derivative characterized by a phenylmethanol moiety attached to the 1-position of the tetrahydroisoquinoline scaffold. The compound’s stereochemistry and substituent positioning are critical determinants of its biological activity and physicochemical properties .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

[4-(1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]methanol

InChI

InChI=1S/C16H17NO/c18-11-12-5-7-14(8-6-12)16-15-4-2-1-3-13(15)9-10-17-16/h1-8,16-18H,9-11H2

InChI Key

OZHONUGJWHPOHV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)CO

Origin of Product

United States

Preparation Methods

Reduction to Tetrahydroisoquinoline

  • The 1-phenyl-3,4-dihydroisoquinoline intermediate is reduced using sodium borohydride (NaBH4) in methanol at room temperature (around 25 °C). The reduction proceeds smoothly over 2.5 hours, yielding 1-phenyl-1,2,3,4-tetrahydroisoquinoline with yields exceeding 99%.

  • Crystallization and purification steps follow, often involving the formation of tartrate salts (e.g., with D-tartaric acid) to isolate enantiomerically enriched products. The tartrate salt formation is performed in mixed solvents (Virahol and water) at elevated temperatures (~70 °C), followed by cooling and filtration to obtain crystalline solids with yields around 43.7%.

Catalytic and Photocatalytic Methods

  • Transition-metal catalysis, particularly palladium or copper-catalyzed C–H functionalization and cross-coupling reactions, has been employed to construct complex tetrahydroisoquinoline derivatives. For example, Pd-catalyzed A3 coupling reactions have achieved moderate yields (~50%) for related compounds.

  • Photocatalytic methods using visible light have been explored as greener alternatives to traditional metal catalysis, showing comparable efficiencies in alkynylation and other functionalization reactions.

Step Reagents/Conditions Yield (%) Notes
Amide formation Phenethylamine + benzoyl chloride + NaOH + water ~99 No organic solvents, simplified workup
Cyclization POCl3, P2O5, V2O5, toluene, reflux 4h ~86.7 Temperature control critical
Reduction to tetrahydroisoquinoline NaBH4 in methanol, 25 °C, 2.5 h >99 High purity, mild conditions
Tartrate salt formation D-tartaric acid, Virahol/water, 70 °C ~43.7 Enantiomeric enrichment
Ketoamide reduction & cyclization NaBH4 reduction, p-toluenesulfonic acid cyclization 85–90 For hydroxyamide intermediates
Pd-catalyzed coupling Pd catalyst, A3 coupling ~50 For complex derivatives
Photocatalytic functionalization Visible light photocatalysis Comparable Greener alternative
  • The choice of solvent and temperature is crucial for maximizing yield and purity. For example, dichloromethane and toluene are preferred solvents for cyclization steps, while methanol is optimal for reductions.

  • Avoidance of organic solvents in early steps reduces environmental impact and simplifies purification.

  • Use of continuous flow reactors and advanced purification techniques (e.g., activated carbon treatment, crystallization) enhances scalability and product quality for industrial production.

  • Structural validation is performed using ^1H/^13C NMR, IR spectroscopy, HPLC/MS, and X-ray crystallography to confirm substitution patterns, functional groups, purity (>95%), and stereochemistry.

The preparation of [4-(1,2,3,4-Tetrahydroisoquinolin-1-yl)phenyl]methanol involves a well-established multi-step synthetic route starting from phenethylamine and benzoyl derivatives, proceeding through amide formation, cyclization, reduction, and functional group modifications. Optimization of reaction conditions, solvent choice, and purification methods enables high yields and purity suitable for research and industrial applications. Catalytic and photocatalytic methods offer promising avenues for further development of efficient and sustainable synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include ketones, reduced aromatic compounds, and substituted phenyl derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Isomers and Enantiomers

Key Similar Compounds Identified:

Compound Name CAS No. Substituents/Modifications Key Properties Reference
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol 62855-02-1 Methanol at 3-position Enantiomer with 1.00 structural similarity to positional isomer
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol 18881-17-9 Methanol at 3-position Enantiomer with 1.00 similarity; differs in stereochemistry
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-propoxy-THIQ-2-yl}acetamide (17a) N/A 3,4-Dimethoxyphenylmethyl, 6-propoxy Selective orexin-1 antagonist; NMR data highlights conformational flexibility

Analysis:

  • Positional Isomerism : The target compound’s 1-YL substitution contrasts with 3-YL isomers (e.g., CAS 62855-02-1), which may alter receptor-binding affinity due to spatial orientation differences. For instance, 1-YL substitution could enhance interactions with hydrophobic pockets in orexin receptors compared to 3-YL derivatives .
  • Stereochemical Impact: Enantiomers like (R)- and (S)-3-yl methanol exhibit identical structural similarity scores (1.00) but may diverge in biological activity due to chiral recognition in target proteins .

Substituted Tetrahydroisoquinoline Derivatives

Synthetic and Functional Comparisons:

Compound (ID from ) Substituents Synthesis Yield (%) Physical State Biological Relevance
51 6,7-Dimethoxy, 4-isopropylphenylmethyl 65 White solid High yield suggests synthetic feasibility; potential orexin-1 antagonism
52 6,7-Dimethoxy, 3,4,5-trimethoxyphenylmethyl 7 Orange solid Low yield indicates steric or electronic challenges during synthesis
53 6,7-Dimethoxy, 3,4-dimethylphenylmethyl 37 Off-white solid Moderate yield; hydrophobic substituents may enhance membrane permeability
54 6,7-Dimethoxy, naphthalen-2-ylmethyl 50 Off-white solid Bulky aromatic group could influence receptor selectivity

Key Findings:

  • Substituent Effects : Electron-donating groups (e.g., 6,7-dimethoxy) enhance stability and receptor affinity in orexin antagonists. For example, compound 51’s 4-isopropylphenylmethyl group likely improves lipophilicity, aiding blood-brain barrier penetration .
  • Synthetic Challenges : Compound 52’s 7% yield underscores difficulties in introducing multiple methoxy groups, possibly due to steric hindrance or side reactions. This highlights the relative synthetic accessibility of the target compound, which lacks such complex substituents .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The hydroxymethyl group in the target compound likely increases hydrophilicity compared to N-benzyl acetamide derivatives (e.g., 51–55), which exhibit higher logP values due to aromatic substituents .

Biological Activity

[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol is a complex organic compound that incorporates a tetrahydroisoquinoline moiety attached to a phenolic structure. Its unique chemical configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, synthesizing findings from computational studies and experimental assays.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H17_{17}NO
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 199479-46-4

The compound features a hydroxymethyl group linked to a phenyl ring, which enhances its chemical reactivity and potential biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various methodologies:

1. Computational Predictions

Using tools like PASS (Prediction of Activity Spectra for Substances), researchers have predicted the pharmacological profiles based on the structural features of the compound. These predictions suggest that it may exhibit activities such as:

  • Antioxidant properties
  • Neuroprotective effects
  • Potential interactions with neurotransmitter systems

2. Experimental Assays

Preliminary experimental studies indicate that compounds with similar structures often demonstrate significant biological activities. Notably, tetrahydroisoquinoline derivatives have been linked to:

  • Dopamine D2 receptor-blocking activity : This suggests potential applications in treating neurological disorders.
  • Anti-inflammatory effects : Relevant for conditions involving chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented:

Compound NameStructureNotable Activities
TetrahydropalmatineTetrahydropalmatineAnalgesic and sedative effects
1-Methyl-2-(3-hydroxyphenyl)propan-1-one1-Methyl-2-(3-hydroxyphenyl)propan-1-oneAntioxidant properties
7-Hydroxytetrahydroisoquinoline7-HydroxytetrahydroisoquinolineNeuroprotective effects

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets. Potential mechanisms include:

  • Binding to specific receptors or enzymes.
  • Modulating cellular signaling pathways.

These interactions may contribute to its observed pharmacological effects.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives in various contexts:

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of tetrahydroisoquinoline derivatives found that these compounds could mitigate oxidative stress in neuronal cells. This suggests a protective role against neurodegenerative diseases.

Case Study 2: Antidepressant Activity

Research has indicated that certain tetrahydroisoquinoline derivatives exhibit antidepressant-like effects in animal models. This aligns with the dopamine receptor-blocking activity observed in related compounds.

Q & A

Q. Methodological Insight :

  • In vitro assays : Use radioligand binding (e.g., orexin receptor displacement assays) to quantify affinity (IC50 values).
  • Molecular docking : Simulate interactions with target receptors (e.g., π-π stacking with hydrophobic pockets) to rationalize SAR trends .

Advanced: How can computational modeling optimize the design of derivatives for specific targets?

Answer:

  • Docking simulations : Use software like AutoDock Vina to predict binding modes. For example, a flavone derivative showed a docking score of -9.2 kcal/mol with ERα, guided by hydrophobic and hydrogen-bonding interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over 50 ns trajectories to prioritize derivatives with favorable conformational dynamics.
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with biological activity to guide substituent selection .

Validation : Cross-validate computational predictions with experimental IC50 values to refine models.

Advanced: How should researchers address contradictory data in synthesis yields or biological outcomes?

Answer:
Discrepancies often arise from:

  • Reaction conditions : Minor changes in solvent polarity (e.g., dioxane vs. THF) or catalyst loading can alter yields by >20% .
  • Biological assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability.
  • Structural analogs : Isosteric replacements (e.g., -OCH3 vs. -CF3) may unpredictably affect solubility or target engagement .

Q. Resolution Strategy :

  • Reproduce experiments with controlled variables.
  • Use high-throughput screening to compare multiple derivatives under identical conditions.

Basic: What are the recommended protocols for purifying this compound?

Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 5:1 for Rf = 0.33) .
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity solids (melting point 114–116°C) .
  • Acid-base extraction : Isolate free bases from tartrate salts using Na2CO3 and diethyl ether .

Advanced: What strategies mitigate challenges in functionalizing the benzylic alcohol group?

Answer:

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl during alkylation or amidation .
  • Oxidation control : Employ mild oxidants (e.g., TEMPO/NaClO) to avoid over-oxidation to ketones .
  • Biocatalysis : Lipases or alcohol dehydrogenases enable enantioselective modifications under aqueous conditions .

Data Contradiction Analysis Example :
A derivative synthesized via photocatalysis yielded 50% , while a similar compound using traditional catalysis achieved 65% . Potential factors include light penetration depth in the former and optimized catalyst turnover in the latter.

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